molecular formula C24H20BrN3O2S B12024331 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B12024331
M. Wt: 494.4 g/mol
InChI Key: YGNSNUOYWWRNRR-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C24H20BrN3O2S and a molecular weight of 494.414 g/mol . This compound is part of a class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H20BrN3O2S

Molecular Weight

494.4 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H20BrN3O2S/c1-15-6-5-7-16(2)22(15)27-21(29)14-31-24-26-20-9-4-3-8-19(20)23(30)28(24)18-12-10-17(25)11-13-18/h3-13H,14H2,1-2H3,(H,27,29)

InChI Key

YGNSNUOYWWRNRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the bromophenyl group .

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The bromophenyl and sulfanyl groups may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a novel quinazoline derivative that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C22H22BrN3O2S
  • Molecular Weight : 494.36 g/mol
  • CAS Number : 497167-46-1

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities, primarily through its interactions with specific enzymes and receptors. The following sections detail its significant biological activities.

1. Antitumor Activity

Recent studies have indicated that quinazoline derivatives can inhibit tumor growth by targeting various cancer-related pathways. The compound has shown promising results in vitro against several cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

Table 1: In Vitro Antitumor Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)4.8
HCT116 (Colon)6.0

2. Inhibition of Carbonic Anhydrase

The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms, which are crucial in various physiological processes and are implicated in diseases like glaucoma and cancer.

Table 2: CA Inhibition Potency

CA IsoformInhibition Constant (Ki, nM)Reference
CA I25
CA II15
CA IX30

3. Anti-inflammatory Properties

Quinazolines are known for their anti-inflammatory properties. This compound has demonstrated the ability to reduce inflammation markers in cell-based assays, indicating potential use in treating inflammatory diseases.

The biological activity of this compound is closely linked to its structural characteristics:

  • Quinazoline Core : Provides a scaffold for interaction with various biological targets.
  • Sulfanyl Group : Enhances binding affinity to enzyme active sites.

Molecular docking studies suggest that the compound binds effectively to the active sites of carbonic anhydrase isoforms and other relevant enzymes, inhibiting their activity.

Case Studies

A recent study published in Medicinal Chemistry examined the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound at varying concentrations over 48 hours .

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